molecular formula C10H14FNO B13543022 2-(2-Fluoro-6-methoxyphenyl)propan-2-amine

2-(2-Fluoro-6-methoxyphenyl)propan-2-amine

Cat. No.: B13543022
M. Wt: 183.22 g/mol
InChI Key: JXPOQJPBMWCURK-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-methoxyphenyl)propan-2-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety. The unique structural features of this compound make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methoxyphenyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-6-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

    Formation of Propan-2-amine: The intermediate product is then subjected to further reactions to introduce the propan-2-amine moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-methoxyphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

2-(2-Fluoro-6-methoxyphenyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The pathways involved include signal transduction cascades that affect cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-4-methoxyphenyl)propan-2-amine
  • 2-(4-Methoxyphenyl)propan-2-amine
  • 2-(2-Methoxyphenyl)propan-2-amine

Uniqueness

2-(2-Fluoro-6-methoxyphenyl)propan-2-amine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)propan-2-amine

InChI

InChI=1S/C10H14FNO/c1-10(2,12)9-7(11)5-4-6-8(9)13-3/h4-6H,12H2,1-3H3

InChI Key

JXPOQJPBMWCURK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC=C1F)OC)N

Origin of Product

United States

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